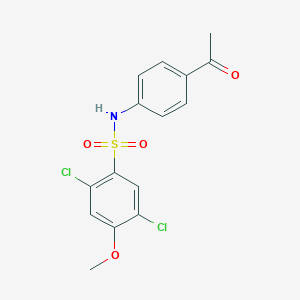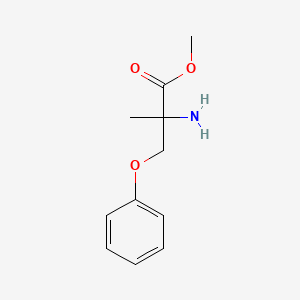![molecular formula C25H23Cl2F3N2O6S B2449971 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338967-84-3](/img/structure/B2449971.png)
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical with the molecular formula C25H23Cl2F3N2O6S . It is a complex organic compound that contains several functional groups, including an acetamide group, a sulfonyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C25H23Cl2F3N2O6S . This formula indicates that the compound contains 25 carbon atoms, 23 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The presence of these different atoms and the bonds between them define the molecular structure of the compound.Aplicaciones Científicas De Investigación
Anticancer Properties
Research has highlighted the use of similar compounds in the field of cancer treatment. For instance, a study by Yushyn et al. (2022) describes the synthesis of a molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, which was studied for its anticancer activity in vitro following the NCI DTP protocol. This study suggests the potential of such compounds in anticancer applications Yushyn et al., 2022.
Enzyme Inhibition and Antioxidant Studies
Abbasi et al. (2018) synthesized a series of sulfonamide derivatives, including compounds with similarities to the one , and evaluated their effects on DPPH and jack bean urease. Their in silico studies were aimed at understanding the interactions of these molecules with enzyme active sites. This kind of research indicates the potential of these compounds in enzyme inhibition and antioxidant applications Abbasi et al., 2018.
X-ray Crystallography Studies
In the field of material sciences and crystallography, research by Obaleye et al. (2008) reported the X-ray structure of a complex containing a metabolite similar to the compound . This study highlights the use of such compounds in understanding crystal structures, which can have implications in material science Obaleye et al., 2008.
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds, such as those described in the studies by Abbasi et al. (2019) and Sakai et al. (2022), suggest that these types of compounds are of interest in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals Abbasi et al., 2019; Sakai et al., 2022.
Herbicidal Activity
Compounds with structural similarities have been explored for their potential as herbicides. For example, Wu et al. (2011) designed and synthesized derivatives that showed promising herbicidal activities, indicating possible applications in agriculture Wu et al., 2011.
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. This could involve experimental studies to measure its properties, computational studies to predict its behavior, and applied research to explore its potential uses .
Propiedades
IUPAC Name |
2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2F3N2O6S/c1-36-10-11-38-23-14-22(20(26)13-21(23)27)32(39(34,35)19-8-6-18(37-2)7-9-19)15-24(33)31-17-5-3-4-16(12-17)25(28,29)30/h3-9,12-14H,10-11,15H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRGUFCFPCQOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)
![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)
![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)
![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)
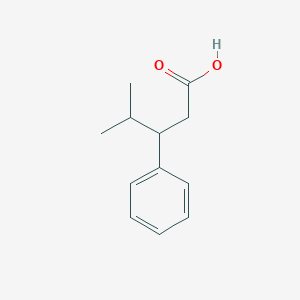
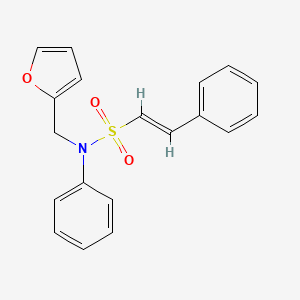

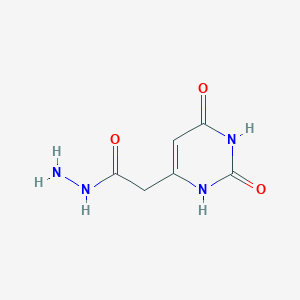
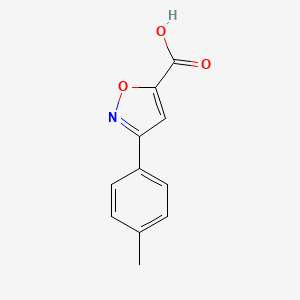
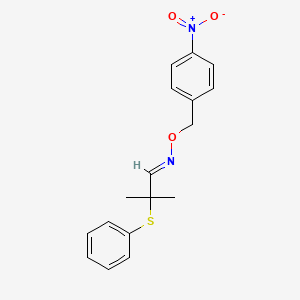
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)
